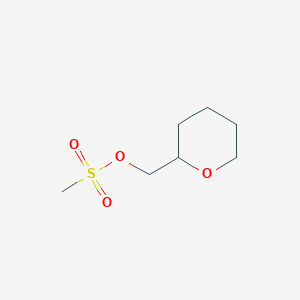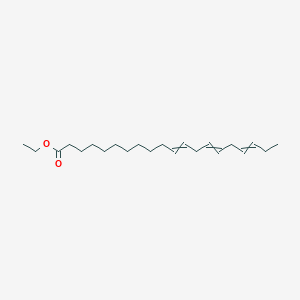
Potassium triphenylborohydride
Vue d'ensemble
Description
Potassium triphenylborohydride is a reducing agent used in the reduction of α,β-unsaturated carboxylic acid derivatives . It has a molecular formula of C18H16BK and a molecular weight of 282.23 .
Synthesis Analysis
This compound can be synthesized from triphenylborane and potassium hydride . The reaction provides a convenient synthesis of this compound in high yield under very mild conditions .
Molecular Structure Analysis
The molecular structure of this compound consists of a potassium ion (K+) and a triphenylborohydride ion (C6H5)3BH .
Chemical Reactions Analysis
This compound exhibits remarkable stereo- and chemoselectivity in the reduction of carbonyl compounds . For example, it reduces 2-methylcyclohexanone to give cis-2-methylcyclohexanol .
Physical And Chemical Properties Analysis
This compound has a density of 0.94 g/mL at 25 °C . More detailed physical and chemical properties might require specific experimental measurements.
Applications De Recherche Scientifique
1. Agricultural Research
Potassium, a vital element in agriculture, significantly influences soil health, plant physiology, and nutrition. Research has emphasized the need to understand potassium's availability in soils and its role in plant stress situations, including diseases, pests, frost, heat/drought, and salinity (Römheld & Kirkby, 2010). High potassium contents are desirable in both human and animal diets, necessitating continued research into its application in practical agriculture.
2. Membrane Potential Estimation in Neuroblastoma Cells
Triphenylmethylphosphonium, a compound related to potassium triphenylborohydride, has been used to estimate membrane potential in neuroblastoma cells. This study provides insights into the qualitative and quantitative evaluation of membrane potential in neuroblastoma cells, contributing to the understanding of cellular functions and disorders (Milligan & Strange, 1984).
3. Development of Reducing Agents
This compound and its derivatives have been explored as reducing agents in chemical syntheses. The study by Brown, Cha, and Nazer (1984) introduced a general method for preparing potassium trialkoxyborohydrides, a new class of reducing agents, which demonstrated varying stereoselectivities in the reduction of cyclic ketones. These compounds hold potential for various applications in organic synthesis and industrial processes (Brown, Cha, & Nazer, 1984).
4. Photochemistry Research
Kropp et al. (1991) studied the photochemistry of compounds including this compound derivatives. They focused on rearrangements under UV light, providing valuable insights into the chemical and physical properties of small-ring borates. This research contributes to the understanding of borate structure and its effects on reaction efficiency (Kropp et al., 1991).
5. Anticancer Compound Development
The triphenylmethyl motif, related to this compound, has been investigated for its potential in anticancer compounds. Palchaudhuri, Nesterenko, and Hergenrother (2008) showed that triphenylmethyl-containing compounds induce death in multiple cancer cell lines, highlighting the diverse mechanisms of action and potential categorizations within this group of compounds. This research opens avenues for developing targeted cancer therapies (Palchaudhuri, Nesterenko, & Hergenrother, 2008).
Mécanisme D'action
Target of Action
Potassium triphenylborohydride (KTPBH) is a reducing agent that primarily targets various functional groups in organic compounds . It has been found to react with a wide range of functional groups, with the exception of aldehyde, ketone, quinone, phenyl isocyanate, n-alkyl iodide, and aromatic disulfide .
Mode of Action
KTPBH interacts with its targets by donating a hydride ion (H-) to the target molecule . This hydride ion transfer results in the reduction of the target molecule, altering its chemical structure and properties .
Result of Action
The primary result of KTPBH’s action is the reduction of the target molecule. This reduction can lead to significant changes in the target molecule’s chemical structure and properties, potentially altering its function in any biochemical pathways in which it is involved .
Action Environment
The efficacy and stability of KTPBH can be influenced by various environmental factors. For instance, the reaction of KTPBH with target molecules is typically carried out in a solvent such as tetrahydrofuran . The reaction may also be influenced by temperature, with many reactions involving KTPBH being carried out at room temperature . Furthermore, the presence of other substances in the reaction mixture, such as a quenching agent, can also influence the action of KTPBH .
Propriétés
InChI |
InChI=1S/C18H15B.K/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBPHYNUVPZUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BK | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99747-36-1 | |
| Record name | 99747-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3176444.png)
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3176450.png)











